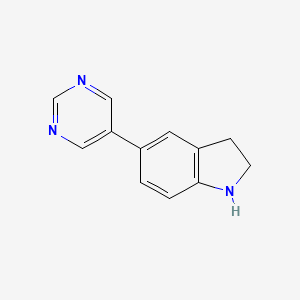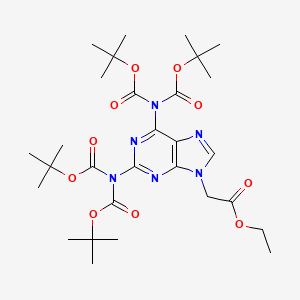
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups and a purine base. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino groups on the purine base using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino groups are protected during subsequent reactions. The protected purine is then reacted with ethyl bromoacetate under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Plays a role in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, revealing reactive amine groups that can participate in further chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(6-(bis(tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)amino)-2-oxoacetate
- Ethyl 2-(6-(bis(tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)amino)-2-oxoacetate
Uniqueness
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is unique due to its dual Boc-protected amino groups and purine base, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of nucleoside analogs and other biologically active compounds .
Eigenschaften
Molekularformel |
C29H44N6O10 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
ethyl 2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetate |
InChI |
InChI=1S/C29H44N6O10/c1-14-41-17(36)15-33-16-30-18-19(33)31-21(35(24(39)44-28(8,9)10)25(40)45-29(11,12)13)32-20(18)34(22(37)42-26(2,3)4)23(38)43-27(5,6)7/h16H,14-15H2,1-13H3 |
InChI-Schlüssel |
LVTCWKZHQMBQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




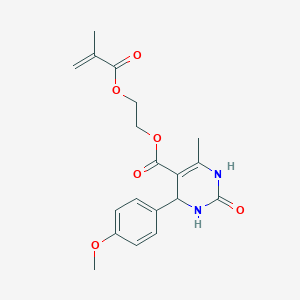


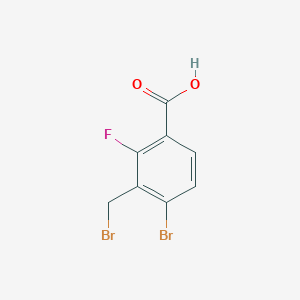
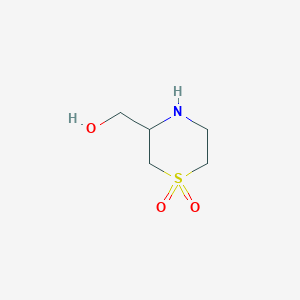
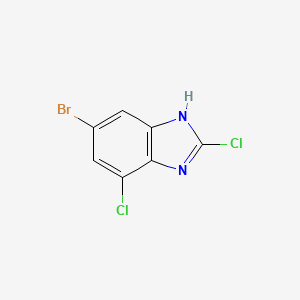
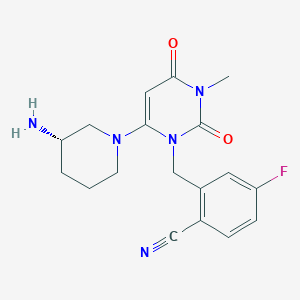
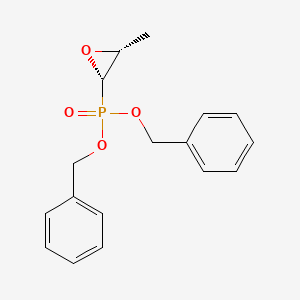
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


